N,N-Diethyl-N-methylethanaminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-methylethanaminium acetate: is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases. This compound is also used as an electrolyte in electrochemical devices and as a surfactant in detergent formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-methylethanaminium acetate typically involves the quaternization of N,N-diethylethanamine with methyl iodide, followed by anion exchange with acetate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or ethanol.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Steps: Including crystallization or distillation to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N-methylethanaminium acetate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides or other nucleophiles.
Oxidation and Reduction Reactions: Though less common, these can occur under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides like chloride or bromide in solvents such as acetone or ethanol.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Result in the formation of new quaternary ammonium salts.
Oxidation Reactions: Can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium acetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by:
Forming Ion Pairs: With reactants, allowing them to move between aqueous and organic phases.
Reducing Activation Energy: For reactions, thereby increasing reaction rates.
Comparison with Similar Compounds
N,N-Diethyl-N-methylethanaminium chloride: Similar structure but with chloride as the counterion.
N,N-Diethyl-N-methylethanaminium tetrafluoroborate: Another quaternary ammonium compound with tetrafluoroborate as the counterion.
Uniqueness: N,N-Diethyl-N-methylethanaminium acetate is unique due to its specific counterion (acetate), which imparts distinct solubility and reactivity properties compared to its chloride and tetrafluoroborate counterparts.
Properties
CAS No. |
183864-95-1 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
triethyl(methyl)azanium;acetate |
InChI |
InChI=1S/C7H18N.C2H4O2/c1-5-8(4,6-2)7-3;1-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
NYYWLNZAQYSASA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.